molecular formula C4HCl3N2 B044654 2,4,5-Trichloropyrimidine CAS No. 5750-76-5

2,4,5-Trichloropyrimidine

Cat. No. B044654
CAS RN: 5750-76-5
M. Wt: 183.42 g/mol
InChI Key: GIKMWFAAEIACRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated pyrimidine derivatives, including 2,4,5-trichloropyrimidine, involves the chlorination of corresponding pyrimidine bases. For instance, Allouchi et al. (2003) described the synthesis of trichloropyrimidine derivatives by chlorination of 5-substituted barbituric acids, highlighting the methodological basis for synthesizing chlorinated pyrimidines (Allouchi et al., 2003).

Molecular Structure Analysis

The molecular structure of chlorinated pyrimidines is characterized by X-ray structure determination. For example, compounds synthesized by Allouchi et al. (2003) demonstrated that these compounds crystallize in the monoclinic system, with their structure featuring weak Van der Waals interactions for crystal cohesion (Allouchi et al., 2003).

Chemical Reactions and Properties

2,4,5-Trichloropyrimidine serves as a precursor in numerous chemical reactions, leading to a wide range of heterocyclic compounds. Masquelin et al. (1998) described a novel synthesis approach for 2,4,5-tri- and 2,4,5,6-tetrasubstituted pyrimidines, showcasing the compound's versatility in producing highly substituted pyrimidines and fused-heterocycle derivatives (Masquelin et al., 1998).

Scientific Research Applications

Anti-Inflammatory Applications

  • Scientific Field : Pharmacology
  • Summary of Application : Pyrimidines, including 2,4,5-Trichloropyrimidine, display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
  • Methods of Application : Numerous methods for the synthesis of pyrimidines are described . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Synthesis of Anaplastic Lymphoma Kinase (ALK-5) Inhibitors

  • Scientific Field : Oncology
  • Summary of Application : 2,4,5-Trichloropyrimidine is used in the synthesis of potent and selective anaplastic lymphoma kinase (ALK-5) inhibitors, used as an anti-tumor treatment .
  • Results or Outcomes : The ALK-5 inhibitors synthesized using 2,4,5-Trichloropyrimidine are used as an anti-tumor treatment .

Synthesis of EGFR Inhibitors

  • Scientific Field : Oncology
  • Summary of Application : 2,4,5-Trichloropyrimidine is also used in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors .
  • Results or Outcomes : The EGFR inhibitors synthesized using 2,4,5-Trichloropyrimidine are used in cancer treatment .

Safety And Hazards

2,4,5-Trichloropyrimidine causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

Relevant Papers

Several papers were found during the search, including a paper on the regioselective synthesis of new pyrimidine derivatives using organolithium reagents , and a paper on research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines .

properties

IUPAC Name

2,4,5-trichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3N2/c5-2-1-8-4(7)9-3(2)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKMWFAAEIACRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206116
Record name 2,4,5-Trichloropyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trichloropyrimidine

CAS RN

5750-76-5
Record name 2,4,5-Trichloropyrimidine
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Record name 5750-76-5
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Record name 2,4,5-Trichloropyrimidine
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Record name 2,4,5-Trichloropyrimidine
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Record name 2,4,5-Trichloropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
247
Citations
H Gershon, R Braun, A Scala - Journal of Medicinal Chemistry, 1963 - ACS Publications
In a previous paper, 2 it was reported that the three monomethyltrichloropyrimidines were prepared and submitted to Cancer Chemotherapy National Service Center, National Institutes …
Number of citations: 8 pubs.acs.org
J Chesterfield, JFW McOmie, ER Sayer - Journal of the Chemical …, 1955 - pubs.rsc.org
… Conversion of 5-chlorouracil into 2 : 4 : 5-trichloropyrimidine was best effected by using a … An attempt to convert uracil directly into 2 : 4 : 5-trichloropyrimidine by heating it with a large …
Number of citations: 42 pubs.rsc.org
H GERSHON, K DITTMER… - The Journal of Organic …, 1961 - ACS Publications
II c-oc2h5 pyrimidine was obtained in 77% yield by brominating the 5-methyl-2, 4, 6-trichloropyrimidine with yV-bromosuccinimide in the presence of benzoyl peroxide under ultraviolet …
Number of citations: 17 pubs.acs.org
MAV Ribeiro da Silva, LMPF Amaral… - The Journal of …, 2007 - ACS Publications
The standard (p 0 = 0.1 MPa) molar enthalpies of formation, Δ f , for liquid 2,4,6-trichloropyrimidine and for crystalline 2-chloropyrimidine, 2,4- and 4,6-dichloropyrimidine, and 2,4,5,6-…
Number of citations: 15 pubs.acs.org
E Klauke, L Oehlmann, B Baasner - Journal of Fluorine Chemistry, 1982 - Elsevier
Selective chlorine/fluorine exchange reactions on tetrachloropyrimidine, 6-methyl-, 6-chloromethyl-, 6-dichloromethyl-, and 6-trichloromethyl-2,4,5-trichloropyrimidine are described. …
Number of citations: 29 www.sciencedirect.com
EF Mesaros, JP Burke, JD Parrish, BJ Dugan… - Bioorganic & medicinal …, 2011 - Elsevier
The synthesis and biological evaluation of potent and selective anaplastic lymphoma kinase (ALK) inhibitors from a novel class of 2,4-diaminopyrimidines, incorporating 2,3,4,5-…
Number of citations: 37 www.sciencedirect.com
R Ducray, P Boutron, M Didelot, H Germain, F Lach… - Tetrahedron letters, 2010 - Elsevier
A two-step synthesis of 3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridines is presented. The late stage elaboration of the imidazopyridine through a cyclocondensation allows a rapid …
Number of citations: 21 www.sciencedirect.com
H Gershon, R Parmegiani - Applied Microbiology, 1963 - Am Soc Microbiol
A total of 48 ring chlorinated pyrimidines was screened against strains of five fungi by the disc-plate method, in liquid culture, and for activity of the vapors of the compounds. …
Number of citations: 11 journals.asm.org
F Wu, H Yao, W Li, N Zhang, Y Fan, ASC Chan… - Bioorganic & Medicinal …, 2021 - Elsevier
Anaplastic lymphoma kinase (ALK) targeted therapies have demonstrated remarkable efficacy in ALK-positive lung adenocarcinomas. Here we synthesized and evaluated sixteen new …
Number of citations: 2 www.sciencedirect.com
IJS Fairlamb - Chemical Society Reviews, 2007 - pubs.rsc.org
This tutorial review focuses on several practical synthetic transformations utilising palladium catalysis that facilitate the synthesis of functionalised unsaturated heterocycles in a …
Number of citations: 419 pubs.rsc.org

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